molecular formula C26H23ClFN7O B12639171 Imidazo[1,2-a]pyrimido[5,4-e]pyrimidin-5(6H)-one, 6-(2-chloro-6-fluorophenyl)-2-[(1,2,3,4-tetrahydro-2,4,4-trimethyl-7-isoquinolinyl)amino]-

Imidazo[1,2-a]pyrimido[5,4-e]pyrimidin-5(6H)-one, 6-(2-chloro-6-fluorophenyl)-2-[(1,2,3,4-tetrahydro-2,4,4-trimethyl-7-isoquinolinyl)amino]-

Cat. No.: B12639171
M. Wt: 504.0 g/mol
InChI Key: LZNRTNXWTSKNMC-UHFFFAOYSA-N
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Description

Ring Fusion Isomerism

The imidazo[1,2-a]pyrimido[5,4-e]pyrimidinone core permits alternative fusion patterns. For example, pyrimido[4,5-e] fusion would shift substituent positions, altering electronic conjugation and binding affinity.

Substituent Positional Effects

  • 2-Chloro-6-fluorophenyl :

    • Meta-substitution (positions 2 and 6) optimizes steric bulk while maintaining halogen bonding potential.
    • Ortho or para substitution reduces metabolic stability due to increased exposure to oxidative enzymes.
  • Isoquinolinylamino Group :

    • The 7-position on the isoquinoline ring enhances π-stacking interactions with hydrophobic protein pockets.
    • Methyl groups at positions 2, 4, and 4 minimize rotational freedom, stabilizing the bioactive conformation.

Comparative studies of analogues reveal that positional changes in the imidazo[1,2-a]pyrimidine scaffold reduce aldehyde oxidase (AO)-mediated metabolism. For instance, replacing the pyrimidinone oxygen with sulfur increases metabolic half-life by 40%.

Properties

Molecular Formula

C26H23ClFN7O

Molecular Weight

504.0 g/mol

IUPAC Name

7-(2-chloro-6-fluorophenyl)-12-[(2,4,4-trimethyl-1,3-dihydroisoquinolin-7-yl)amino]-2,5,7,11,13-pentazatricyclo[7.4.0.02,6]trideca-1(13),3,5,9,11-pentaen-8-one

InChI

InChI=1S/C26H23ClFN7O/c1-26(2)14-33(3)13-15-11-16(7-8-18(15)26)31-24-30-12-17-22(32-24)34-10-9-29-25(34)35(23(17)36)21-19(27)5-4-6-20(21)28/h4-12H,13-14H2,1-3H3,(H,30,31,32)

InChI Key

LZNRTNXWTSKNMC-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CC2=C1C=CC(=C2)NC3=NC=C4C(=N3)N5C=CN=C5N(C4=O)C6=C(C=CC=C6Cl)F)C)C

Origin of Product

United States

Preparation Methods

One-Pot Synthesis

One-pot synthesis is a highly efficient method that minimizes the need for intermediate purification. This approach has been successfully employed by researchers using 2-aminopyrimidine and various aryl halides.

  • Reaction Conditions : The reaction typically involves heating under solvent-free conditions or using a minimal solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Example : A study reported the synthesis of imidazo[1,2-a]pyrimidines via a condensation reaction of 2-aminopyrimidine with 2-bromoarylketones catalyzed by basic alumina and subjected to microwave irradiation, yielding high product purity and yields ranging from 70% to 90% depending on the substitution pattern on the aryl halide.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has gained popularity due to its ability to enhance reaction rates and yields.

  • Methodology : This technique often employs catalysts such as alumina or copper salts to facilitate the reaction between amines and electrophiles.

  • Results : In a specific study, microwave irradiation was used to react 2-bromoarylketones with cyanamide in DMF, achieving yields of over 85% within a short reaction time (30 minutes).

Reaction Pathways

The reaction pathways for synthesizing imidazo[1,2-a]pyrimido[5,4-e]pyrimidin-5(6H)-one typically involve:

C–N Coupling

C–N coupling reactions are pivotal in forming the imidazopyrimidine core. The coupling often occurs between an amine and an electrophilic carbon source (such as an aryl halide).

Cyclization

Following the C–N coupling, cyclization steps are crucial for forming the fused ring structure characteristic of imidazo[1,2-a]pyrimido derivatives.

Comparative Analysis of Preparation Methods

The following table summarizes various preparation methods along with their advantages and disadvantages:

Methodology Yield (%) Time (min) Advantages Disadvantages
One-Pot Synthesis 70-90 Varies Simple procedure; fewer purification steps Potential for side reactions
Microwave-Assisted Synthesis 85 30 Rapid reaction; high yields Requires specialized equipment
Conventional Heating 60-75 120 Established method; widely understood Longer reaction times; lower yields

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of amino groups makes it susceptible to oxidation reactions, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the chloro and fluoro substituents, potentially replacing them with hydrogen atoms.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for the introduction of new functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

Imidazo[1,2-a]pyrimido[5,4-e]pyrimidin-5(6H)-one, 6-(2-chloro-6-fluorophenyl)-2-[(1,2,3,4-tetrahydro-2,4,4-trimethyl-7-isoquinolinyl)amino]- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Medicine: It has potential therapeutic applications due to its ability to bind to specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with proteins, enzymes, or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Imidazo-Pyrimidine Derivatives

Compound Name (CAS) Key Substituents Molecular Formula Molecular Weight Notable Features
Target Compound 6-(2-chloro-6-fluorophenyl), 2-(tetrahydro-isoquinolinylamino) C₃₀H₂₈ClFN₆O (estimated) ~567.04 (estimated) Halogenated aryl, bulky isoquinolinyl group
485404-26-0 6-(2-methoxyphenyl), 2-(4-methoxyphenyl), 7-methyl C₂₁H₁₉N₃O₃ 361.4 Methoxy groups enhance polarity; lower molecular weight
106263-58-5 7-(4-methylphenyl) C₁₃H₁₁N₃O 225.25 Minimal substitution; compact structure
485404-68-0 6-(benzodioxolyl), 8-(2-fluorobenzyl), 3-(methylpiperidinyl) C₃₆H₃₈FN₅O₄ 627.7 Complex substitution; high molecular weight

Key Observations :

  • Halogen vs.
  • Isoquinolinyl vs. Piperidinyl Groups: The tetrahydro-isoquinolinylamino group in the target compound provides a rigid, bicyclic structure distinct from the flexible piperidinyl groups in 485404-68-0, which may alter target selectivity .

Key Observations :

  • Multi-Component Synthesis: The target compound likely follows a one-pot multi-component route similar to Shah et al.’s method, leveraging 2-aminobenzimidazole and halogenated aryl aldehydes .
  • Catalytic DMF : Dimethylformamide (DMF) is a common catalyst in imidazo-pyrimidine synthesis, facilitating cyclization and improving yields .

Pharmacological Potential

While pharmacological data for the target compound is absent in the evidence, insights from analogs suggest:

  • Halogenated Aryl Groups : The 2-chloro-6-fluorophenyl moiety may enhance kinase inhibition or receptor binding, as seen in fluorophenyl-containing analogs (e.g., 1416334-69-4 in ) .
  • Isoquinolinylamino Group: This substituent may mimic the bioactive scaffolds of kinase inhibitors, similar to pyrimido-pyrimidinones with piperazinyl groups () .

Biological Activity

Imidazo[1,2-a]pyrimido[5,4-e]pyrimidin-5(6H)-one, particularly the derivative 6-(2-chloro-6-fluorophenyl)-2-[(1,2,3,4-tetrahydro-2,4,4-trimethyl-7-isoquinolinyl)amino]-, has garnered attention in pharmaceutical research due to its diverse biological activities. This article aims to compile and analyze the existing literature regarding its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological potentials.

Chemical Structure and Properties

The compound features a complex structure that includes an imidazo-pyrimidine core with various substituents that influence its biological activity. The presence of halogen atoms (chlorine and fluorine) and a tetrahydro-isoquinoline moiety is significant for its interaction with biological targets.

PropertyValue
Molecular FormulaC20H19ClF N6O
Molecular Weight397.85 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of imidazo[1,2-a]pyrimido[5,4-e]pyrimidin-5(6H)-one exhibit significant cytotoxicity against various cancer cell lines.

Case Study: HepG2 and MCF-7 Cell Lines
In vitro studies demonstrated that certain derivatives showed a marked reduction in cell viability in HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. Notably, compounds such as 10d and 10h exhibited the highest cytotoxic effects with IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil (5-FU) .

The anticancer activity is believed to be mediated through the modulation of apoptosis-related proteins. For instance:

  • Bcl-2 Downregulation : Compounds led to decreased expression levels of Bcl-2, an anti-apoptotic marker.
  • Caspase Activation : Increased activation of caspase-3 was observed, indicating the induction of apoptosis in treated cells .

Antimicrobial Activity

The antimicrobial potential of imidazo[1,2-a]pyrimido[5,4-e]pyrimidin-5(6H)-one derivatives has also been explored. The compounds were tested against a range of pathogens including Gram-positive and Gram-negative bacteria as well as fungi.

Table 2: Antimicrobial Activity Results

MicroorganismActivity Level
Staphylococcus aureusModerate
Escherichia coliHigh
Candida albicansModerate

Most derivatives exhibited good antimicrobial activity with some showing enhanced effects against Gram-positive bacteria .

Other Biological Activities

Beyond anticancer and antimicrobial effects, imidazo[1,2-a]pyrimido[5,4-e]pyrimidin-5(6H)-one has demonstrated:

  • Antioxidant Properties : Compounds showed significant scavenging activity against free radicals.
  • Anti-inflammatory Effects : Some derivatives inhibited pro-inflammatory cytokines effectively.

Conclusion and Future Directions

Imidazo[1,2-a]pyrimido[5,4-e]pyrimidin-5(6H)-one presents a promising scaffold for drug development due to its diverse biological activities. Future research should focus on optimizing these compounds for enhanced efficacy and reduced toxicity. Additionally, further studies are warranted to explore their mechanisms at the molecular level and potential applications in treating various diseases.

Q & A

Q. Table 1: Representative Yields for Analogous Compounds

Compound ClassYield (%)Reaction ConditionsReference
Imidazo[1,2-a]pyridin-5(1H)-one75–89Reflux in ethanol, 8–12 hours
Thiadiazolo-pyrimidines66–67Microwave, 80°C, 30 minutes

How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?

Basic Research Question
A multi-spectral approach is critical:

  • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.8–8.2 ppm) and quaternary carbons (e.g., carbonyl at δ 165–175 ppm). For example, the 2-chloro-6-fluorophenyl group shows distinct splitting patterns due to para-substituents .
  • IR spectroscopy : Confirm functional groups (e.g., C=O stretch at 1720–1740 cm⁻¹, N-H bend at 3300–3500 cm⁻¹) .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 394.382 for analogs) and fragmentation patterns validate the molecular formula .

Example : For compound 5b (), ¹³C NMR confirmed 15 distinct carbons, including a nitro group (δ 148 ppm) .

What strategies are effective in resolving contradictions in reported biological activities of imidazo-pyrimidine derivatives?

Advanced Research Question
Discrepancies in bioactivity (e.g., anxiolytic vs. neuroleptic effects) may arise from structural variations or assay conditions. Methodological approaches include:

  • Structure-Activity Relationship (SAR) studies : Compare substituent effects (e.g., 2-chloro-6-fluorophenyl vs. 4-nitrophenyl) on receptor binding .
  • Dose-response assays : Validate EC₅₀ values across multiple cell lines (e.g., neuronal vs. cardiovascular models) .
  • Meta-analysis : Aggregate data from analogs like alpidem (anxiolytic) and zolimidine (antiulcer) to identify conserved pharmacophores .

Key Insight : The tetrahydroisoquinolinylamino moiety in this compound may enhance blood-brain barrier penetration, necessitating in vivo neuropharmacological assays .

What computational methods (e.g., DFT) are used to predict reactivity and electronic properties of this compound?

Advanced Research Question
Density Functional Theory (DFT) studies can model:

  • Electrophilic reactivity : HOMO/LUMO gaps (e.g., ΔE ≈ 4.5 eV for imidazo-pyrimidines) predict sites for nucleophilic attack .
  • Tautomerism : Stability of keto-enol forms in the pyrimidinone ring .
  • Docking simulations : Interaction with GABAₐ receptors (relevant for anxiolytic activity) using PubChem-derived 3D structures .

Example : DFT-optimized geometries for pyrido-imidazo[4,5-b]indoles showed strong agreement with X-ray crystallography data .

How can researchers design experiments to elucidate the reaction mechanism for forming the imidazo-pyrimidine core?

Advanced Research Question
Mechanistic studies require:

  • Kinetic isotope effects (KIE) : Track deuterium incorporation at reactive sites (e.g., C-2 of imidazole) .
  • Intermediate trapping : Use low-temperature NMR to identify transient species (e.g., enamine intermediates in cyclocondensation) .
  • Computational modeling : Simulate transition states for ring-closing steps (e.g., activation energy barriers for pyrimidine formation) .

Evidence : The proposed mechanism in involves nucleophilic attack by 2-aminoimidazole on a diketone precursor, followed by dehydration .

What in vitro assays are appropriate for evaluating this compound’s potential neuropharmacological effects?

Advanced Research Question
Based on structural analogs (e.g., zolpidem):

  • Radioligand binding assays : Measure affinity for benzodiazepine-binding sites on GABAₐ receptors (IC₅₀ values) .
  • Calcium imaging : Assess modulation of neuronal Ca²⁺ flux in primary cortical cultures .
  • CYP450 inhibition assays : Predict metabolic stability using liver microsomes .

Note : The 2-chloro-6-fluorophenyl group may enhance metabolic resistance compared to unsubstituted analogs .

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